molecular formula C8H9NO4S B019069 Methyl 4-sulfamoylbenzoate CAS No. 22808-73-7

Methyl 4-sulfamoylbenzoate

Cat. No. B019069
CAS RN: 22808-73-7
M. Wt: 215.23 g/mol
InChI Key: XLOVNJUCAFIANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-sulfamoylbenzoate is a chemical compound of interest in various fields of chemistry and pharmacology due to its structural and functional properties. It serves as a building block in the synthesis of more complex molecules and has been explored for its potential applications across different domains.

Synthesis Analysis

The synthesis of methyl 4-sulfamoylbenzoate and its derivatives involves multiple steps, starting from basic sulfamoylbenzoic acid compounds. One method includes the alcoholysis reaction where hydrogen chloride is passed into a refluxing solution containing a precursor, such as 6-nitrosaccharin, in the appropriate alcohol. This step is followed by a reduction process to yield the desired esters, including the methyl variant (Hamor & Janfaza, 1963).

Molecular Structure Analysis

The molecular structure of derivatives related to methyl 4-sulfamoylbenzoate has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the intricate details of the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding the compound's chemical behavior (Saeed, Mumtaz, & Flörke, 2010).

Scientific Research Applications

  • Cosmetic and Food Preservative

    Methyl 4-hydroxybenzoate, a related compound, is known for its anti-microbial properties, making it useful in cosmetics, personal-care products, and food preservatives. It has a 3D framework and extensive hydrogen bonding contributing to these properties (Sharfalddin et al., 2020).

  • Medicinal Chemistry and Drug Development

    The N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups facilitates the multi-step synthesis of phenolic O-sulfamates, beneficial in medicinal chemistry and drug development (Reuillon et al., 2012).

  • Gastrointestinal Treatments

    4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, a related compound, effectively reduces gastric acid secretion in rats, outperforming acetazolamide. This property indicates potential applications in treating gastrointestinal conditions (Pinelli et al., 1981).

  • Liver and Kidney Damage Assessment

    Various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, can cause liver and kidney damage when taken orally in a subchronic manner, emphasizing the importance of assessing the toxicity of these compounds (Gorokhova et al., 2020).

  • Anti-Urease and Anti-Bacterial Activity

    3-(Butylamino)-4-Phenoxy-5-Sulfamoylbenzoic Acid Derivatives have been synthesized and shown promising anti-urease and anti-bacterial activity, indicating potential applications in treating gastrointestinal diseases like gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2022).

  • Anticonvulsant Agents

    Alkyl esters of 4-amino-2-sulfamoylbenzoic acid demonstrate potential as anticonvulsant agents, with several showing significant activity in preventing strychnine or electric shock effects in mice (Hamor & Janfaza, 1963).

  • Antibiotic Resistance Research

    Microbially mediated abiotic transformations of sulfamethoxazole during denitrification produce reversible and non-reversible transformation products, emphasizing the need for environmental studies focusing on these transformation products (Nödler et al., 2012).

Safety And Hazards

Methyl 4-sulfamoylbenzoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It is recommended to ensure adequate ventilation and wear personal protective equipment/face protection .

properties

IUPAC Name

methyl 4-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVNJUCAFIANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177358
Record name Methyl 4-sulphamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-sulfamoylbenzoate

CAS RN

22808-73-7
Record name Benzoic acid, 4-(aminosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22808-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-sulphamoylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22808-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-sulphamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-sulphamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-SULPHAMOYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OTO8N4C4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 4-(aminosulfonyl)benzoic acid (500 mg, 2.5 mmol) in MeOH (2 ml) at 0° C. is added thionylchloride (0.2 ml, 7.4 mmol). The reaction mixture is stirred at rt overnight. When TLC confirms the total consumption of the starting acid, the solvent and excess thionyl chloride are removed under reduced pressure to afford 400 mg (75%) of the title compound, which was used in the next step without any further purification. LC/MS: (ES+):215.9, (ES−):214.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

4-Carboxyphenylsulfonamide (2.00 g, 9.9 mmol) is suspended in 3:1 chloroform:methanol (200 mL). (Trimethylsilyl)-diazomethane is added as a 2.0 M solution in Hexanes (7.4 mL, 14.8 mmol) at ambient temperature and stirred for 5 min. The solution is concentrated in vacuo, and the crude is chromatographed on silica gel, 0.5% MeOH/0.1% AcOH in CH2Cl2. The product is a white solid, 2.11 g, 98% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A glass reaction vessel fitted with a reflux condenser and magnetic stir bar was charged with trimethyl orthoformate (34.28 grams), 4-carboxybenzenesulfonamide (50.00 grams), toluenesulfonic acid (2.5 grams) and methanol (197 mL). The mixture was heated to 70° C. for 16 hours. The cooled mixture was concentrated on a rotary evaporator. Diethyl ether (200 mL) was added to the concentrate and stirred. The resulting solid was filtered to afford 51.3 grams of the desired 4-methoxycarbonylbenzenesulfonamide. In a glass reaction vessel fitted with a reflux condenser, a thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet was placed a 60 weight percent dispersion of NaH in mineral oil (16.22 grams). The dispersion washed three times with heptane by stirring the mixture for several minutes, allowing the mixture to stand, and using a pipette to decant the supernatant heptane. NMP (50 grams) was added to the flask and the mixture was stirred. To this stirred mixture was added a solution of camphoric anhydride (14 grams), 4-methoxycarbonyl benzenesulfonamide (15 grams), and NMP (61 grams) slowly via the addition funnel. The resulting mixture was stirred at room temperature for approximately 1 hour, poured into a beaker of deionized water that was vigorously stirred. The basic mixture was acidified with 1.0N HCl and subsequently extracted with EtOAc. The volatile components were removed using a rotary evaporator to afford a solid intermediate. This intermediate was combined with THF (111 grams), acetic anhydride (8.54 grams), and triethylamine (23.3 grams) and stirred for 1 hour at 60° C. The mixture was poured into aqueous 1N HCl and the resultant solid isolated by filtration. The solid was combined with methanol and this mixture was heated to boiling, cooled to room temperature, filtered, and washed sequentially with methanol and diethyl ether. The solid was dried overnight in a vacuum oven at room temperature and 67 Pa (0.5 mm Hg) to give the desired product.
Quantity
34.28 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
197 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A slurry of 30.2 g (0.15 mole) of p-carboxybenzenesulfonamide in 500 ml of methanol was treated with 30 g of anhydrous hydrogen chloride and the mixture was heated at reflux temperature for 3 hr. The solution was concentrated under vacuum to give 32.3 g of white, crystalline residue. A 5.0 g portion of this residue was recrystallized from 25 ml of methanol to give 3.3 g of title compound as a white powder, mp 174°-178° C.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-sulfamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-sulfamoylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-sulfamoylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-sulfamoylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-sulfamoylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-sulfamoylbenzoate

Citations

For This Compound
34
Citations
AA Alrasheid, MY Babiker, TA Awad - In Silico Pharmacology, 2021 - Springer
… The co-crystallized ligand (RZG; methyl 4-sulfamoylbenzoate) is interacting with the enzyme residues in the substrate-binding site located in a cleft between domain I and II (Fig. 2b). …
Number of citations: 58 link.springer.com
R Redjemia, M Berredjem, A Dekir… - Journal of Molecular …, 2023 - Elsevier
… The co-crystal (Methyl 4-sulfamoylbenzoate) was … (Methyl 4-sulfamoylbenzoate) in the active site of the SARS-CoV-2 main protease. (Fig. 5) shows docked Methyl 4-sulfamoylbenzoate …
Number of citations: 2 www.sciencedirect.com
A Bouzina, M Berredjem, S Bouacida, K Bachari… - Journal of Molecular …, 2022 - Elsevier
… of the co-crystallized ligand (Methyl 4-sulfamoylbenzoate). … Output files of Methyl 4-sulfamoylbenzoate and docked … and Methyl 4-sulfamoylbenzoate were reported in Table 5. …
Number of citations: 5 www.sciencedirect.com
C Yang, Y Feng, X Yang, M Sun, Z Li, X Liu, L Lu… - Bioorganic & Medicinal …, 2020 - Elsevier
… For the first step, methyl 4-sulfamoylbenzoate (2) was obtained from 4-sulfamoylbenzoic … (3) was achieved by the reaction of methyl 4-sulfamoylbenzoate(2) and hydrazine hydrate. …
Number of citations: 9 www.sciencedirect.com
CT Swamy - Journal of Pure & Applied Microbiology, 2021 - pdfs.semanticscholar.org
The SARS-CoV-2 virus causes COVID-19, a pandemic disease, and it is called the novel coronavirus. It belongs to the Coronaviridae family and has been plagued the world since the …
Number of citations: 8 pdfs.semanticscholar.org
M Chalkha, A Nakkabi, TB Hadda, M Berredjem… - Journal of Molecular …, 2022 - Elsevier
… The Methyl 4-sulfamoylbenzoate was taken as reference … 9 shows docked Methyl 4-sulfamoylbenzoate RZG and co-… compounds and Methyl 4-sulfamoylbenzoate were reported in Table …
Number of citations: 17 www.sciencedirect.com
R Mansouri, A Bouzina, O Sekiou, Z Aouf… - Journal of …, 2023 - Taylor & Francis
… to the SARS-CoV-2 M pro , we have performed our studies using Schrodinger suite 2015 and UCSF Chimera (version 1.13.1) programs, and the Methyl 4-sulfamoylbenzoate was taken …
Number of citations: 6 www.tandfonline.com
CB Mishra, S Kumari, A Angeli, S Bua… - European Journal of …, 2018 - Elsevier
… The acid group of 4-sulfamoylbenzoic acid (5) was activated by converting it into methyl 4-sulfamoylbenzoate (6). Methyl 4-sulfamoylbenzoate (6) was treated with hydrazine hydrate in …
Number of citations: 22 www.sciencedirect.com
MF Abo-Ashour, WM Eldehna, A Nocentini… - European Journal of …, 2018 - Elsevier
… In Scheme 1, esterification of 4-sulfamoylbenzoic acid using methanol with catalytic amount of H 2 SO 4 under reflux afforded methyl 4-sulfamoylbenzoate 2 which converted to 4-(…
Number of citations: 49 www.sciencedirect.com
V Sharma, R Kumar, A Angeli, CT Supuran… - European Journal of …, 2020 - Elsevier
… 4-sulfamoylbenzoic acid (6) was prepared by the oxidation of 4-methylbenzenesulfonamide (5) in the presence of KMnO 4 that was further converted into methyl 4-sulfamoylbenzoate (7…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.